N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide
Description
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is a chemical compound with the molecular formula C16H16FNO2. It is known for its interesting physical and chemical properties, which have garnered attention in various scientific research fields.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-2-4-13(5-3-12)16(19)18-10-11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYOGAJBXRAIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-ethyl-2-(4-fluorophenoxy)ethanamine
- N-[2-(2-fluorophenoxy)ethyl]-4-phenoxybenzamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a fluorophenoxy group and a methylbenzamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 291.32 g/mol
The synthesis typically involves the reaction of 4-methylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine, often in the presence of bases like triethylamine to facilitate the reaction and neutralize byproducts.
This compound is believed to exert its biological effects through interaction with specific enzymes or receptors, modulating their activity. The precise pathways and molecular targets are still under investigation, but initial studies suggest potential roles in anti-inflammatory and anticancer mechanisms .
Enzyme Inhibition
One of the primary areas of research has focused on the compound's ability to inhibit various enzymes. For instance, studies have shown that it may act as an inhibitor for certain kinases involved in inflammatory pathways. The compound's structure allows it to bind effectively to these enzymes, potentially leading to reduced inflammation and tumor growth .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines, suggesting a possible application in cancer therapy. For example, it has been tested against various tumor necrosis factor alpha (TNFα)-related diseases, showing promising results in reducing TNFα release in stimulated models .
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on TNFα release from stimulated whole blood samples in cynomolgus monkeys. Results indicated a significant reduction in TNFα levels, supporting its potential as an anti-inflammatory agent .
- Preclinical Trials : In preclinical models of arthritis and endotoxemia, this compound exhibited notable efficacy in reducing inflammatory markers and improving clinical symptoms .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-[2-(4-fluorophenoxy)ethyl]acetamide | Similar base structure | Moderate enzyme inhibition |
| N-ethyl-2-(4-fluorophenoxy)ethanamine | Variation in alkyl chain | Lower anti-inflammatory activity |
| N-[2-(2-fluorophenoxy)ethyl]-4-phenoxybenzamide | Different substitution pattern | Reduced potency against TNFα |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
